Scientific Field: Organic Chemistry
Summary of the Application: 2’-Fluoroacetophenone is used as a starting reagent in the synthesis of ascididemin
Results or Outcomes: The outcome of this application is the production of ascididemin
Summary of the Application: 2’-Fluoroacetophenone is used to produce 1-(2-piperidin-1-yl-phenyl)-ethanone by reaction with piperidine
Results or Outcomes: The outcome of this application is the production of 1-(2-piperidin-1-yl-phenyl)-ethanone
2'-Fluoroacetophenone (CAS Number: 445-27-2) is an aromatic organic compound. It is a derivative of acetophenone, where a hydrogen atom in the second position (2') of the phenyl ring is replaced by a fluorine atom []. This compound serves as a valuable starting material in organic synthesis for the creation of various other molecules [].
2'-Fluoroacetophenone possesses a core structure consisting of a benzene ring (phenyl group) attached to a carbonyl group (C=O) with a methyl group (CH3) next to it (acetophenone). The key feature is the presence of a fluorine atom (F) replacing a hydrogen atom at the second position of the phenyl ring. This fluorine substitution disrupts the electron distribution in the molecule, making it slightly more reactive than unsubstituted acetophenone [].
C8H7FO + C5H10NH2 -> C13H18FNO + H2O(2'-Fluoroacetophenone) + (Piperidine) -> (1-(2-piperidin-1-yl-phenyl)-ethanone) + (Water)
Currently, there is no scientific research readily available on the specific mechanism of action of 2'-Fluoroacetophenone in biological systems.
2'-Fluoroacetophenone can be a harmful compound if not handled properly. Here are some safety points to consider:
Irritant